REACTION_CXSMILES
|
[CH2:1]=O.[CH3:3][NH:4][CH3:5].S(=O)(=O)(O)O.[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][CH:16]=[CH:15]2.[Cl-].[Na+]>CN(C=O)C.O>[CH3:3][N:4]([CH2:1][C:15]1[C:14]2[C:18](=[CH:19][C:20]([Cl:21])=[C:12]([Cl:11])[CH:13]=2)[NH:17][CH:16]=1)[CH3:5] |f:4.5|
|
Name
|
|
Quantity
|
19.6 kg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
16.3 kg
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
33.3 kg
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
11.8 kg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=CC1Cl
|
Name
|
|
Quantity
|
30 kg
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1600 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional hour at 0-5° C. upon completion of addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
STIRRING
|
Details
|
stirred for an additional hour at 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 24 hrs
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The mixture was then added to a reactor
|
Type
|
ADDITION
|
Details
|
To this reactor was added 10 kg
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Upon filtration
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water until pH=7-8
|
Type
|
CUSTOM
|
Details
|
centrifuged, and dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 kg | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |